L-778123

Übersicht

Beschreibung

L-778123 is a dual inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase type-I. These enzymes are involved in the post-translational modification of proteins, specifically the prenylation process, which is crucial for the proper functioning of various proteins, including those involved in cell signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-778123 involves multiple steps, including the formation of a phenylpiperazine skeleton.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

L-778123 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

L-778123 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the prenylation process and its role in protein function.

Biology: Helps in understanding the role of prenylated proteins in cell signaling pathways.

Medicine: Investigated for its potential use in treating diseases related to abnormal cell signaling, such as cancer.

Industry: Used in the development of new therapeutic agents targeting prenylation pathways

Wirkmechanismus

L-778123 exerts its effects by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase type-I. These enzymes are responsible for the prenylation of proteins, a process that involves the addition of lipid groups to proteins, allowing them to anchor to cell membranes and participate in signaling pathways. By inhibiting these enzymes, this compound prevents the proper functioning of prenylated proteins, thereby disrupting cell signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

L-778123 is unique in its dual inhibition of both farnesyl protein transferase and geranylgeranyl protein transferase type-I. Similar compounds include:

Tipifarnib: A selective inhibitor of farnesyl protein transferase.

Lonafarnib: Another farnesyl protein transferase inhibitor.

GGTI-298: A selective inhibitor of geranylgeranyl protein transferase type-I

These compounds differ in their specificity and mechanism of action, with this compound being unique in its ability to inhibit both enzymes simultaneously, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

L-778123 is a dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGTase-I), primarily developed for targeting oncogenic Ras proteins. Its biological activity has been extensively studied in preclinical and clinical settings, with a focus on its potential to inhibit protein prenylation, a critical post-translational modification involved in cancer cell signaling.

This compound functions by inhibiting the prenylation of proteins that are substrates for FPTase and GGTase-I. The inhibition of these enzymes prevents the proper localization and function of Ras proteins, which are often mutated in various cancers. Specifically, this compound has shown effectiveness in inhibiting the prenylation of HDJ2 (a substrate for FPTase) and Rap1A (a substrate for GGTase-I) in both preclinical models and human studies .

Pharmacodynamics

Pharmacodynamic studies have utilized peripheral blood mononuclear cells (PBMCs) to measure the inhibition of protein prenylation. In a Phase I trial, administration of this compound resulted in significant inhibition of HDJ2 farnesylation, confirming its pharmacologic activity. However, no inhibition of Ki-Ras prenylation was detected, suggesting that while this compound is effective against certain targets, it may not fully inhibit Ki-Ras as intended .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its combination with radiotherapy for patients with locally advanced pancreatic cancer and non-small cell lung cancer (NSCLC). Key findings from these trials include:

- Phase I Trial Results : A study involving 25 patients showed that this compound administered as a continuous intravenous infusion was well tolerated at doses up to 560 mg/m²/day. This dose resulted in a significant increase in unprenylated HDJ2 protein levels, indicating effective inhibition of farnesylation .

- Combination with Radiotherapy : In trials combining this compound with radiotherapy, acceptable toxicity levels were observed. Notably, one patient exhibited a partial response lasting six months . In another trial involving NSCLC patients, three out of four had complete responses to treatment .

Side Effects and Toxicity

Despite its therapeutic potential, this compound has been associated with dose-limiting toxicities (DLTs), including grade IV neutropenia and QT interval prolongation at higher doses . Common side effects reported across trials included mild neutropenia, dehydration, hyperglycemia, and gastrointestinal issues .

Comparative Studies

In comparative studies assessing the cytotoxic activity of this compound against other chemotherapeutics like doxorubicin, it was found that while both compounds exhibit cytotoxic properties, their mechanisms differ significantly. This compound's action as an FPTase inhibitor provides a unique approach to targeting cancer cells compared to traditional chemotherapies .

Summary Table of Biological Activity

| Parameter | This compound |

|---|---|

| Target Enzymes | FPTase and GGTase-I |

| Primary Action | Inhibition of protein prenylation |

| Key Substrates | HDJ2 (FPTase), Rap1A (GGTase-I) |

| Clinical Trials Conducted | Phase I for pancreatic cancer & NSCLC |

| Max Tolerated Dose (MTD) | 560 mg/m²/day |

| Common Toxicities | Neutropenia, QT prolongation |

| Efficacy | Partial responses in pancreatic cancer; complete responses in NSCLC |

Eigenschaften

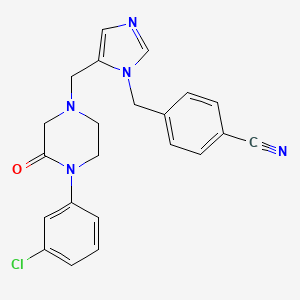

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUGFGAVPBYSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031253 | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183499-57-2 | |

| Record name | L-778123 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-778123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.